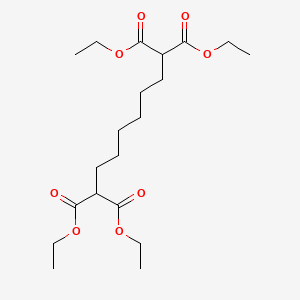![molecular formula C21H34O4 B13357669 2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone CAS No. 3565-77-3](/img/structure/B13357669.png)
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is a quinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxy groups and a long tridecyl chain attached to the benzoquinone core. Quinones are a class of organic compounds that play significant roles in various biological and chemical processes due to their redox-active nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrolysis of 2,5-dimethoxy-1,4-benzoquinone under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction results in hydroquinone derivatives.
Scientific Research Applications
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone involves its redox-active nature. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is utilized in various applications, including energy storage and catalysis. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Similar structure but lacks the tridecyl chain.
2,6-Dimethoxy-1,4-benzoquinone: Another methoxy-substituted benzoquinone with different substitution patterns.
2,5-Dihydroxy-1,4-benzoquinone: Hydroxy-substituted derivative with different redox properties.
Uniqueness
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is unique due to the presence of the long tridecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in materials science and biochemistry.
Properties
CAS No. |
3565-77-3 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-dimethoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(23)19(24-2)16-18(22)21(17)25-3/h16H,4-15H2,1-3H3 |
InChI Key |
IPVKEGILLRDHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


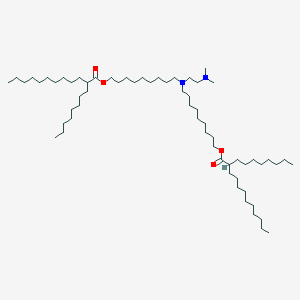

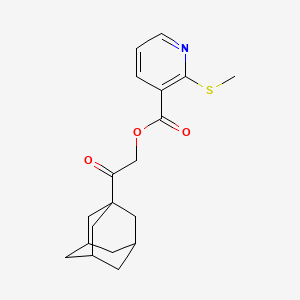
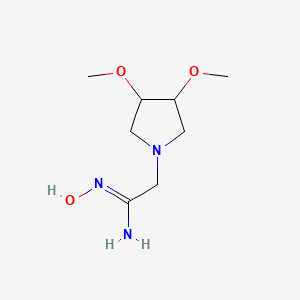
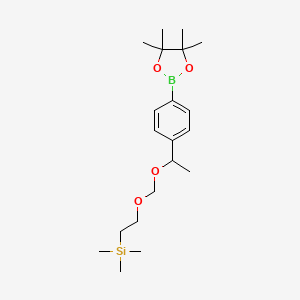

![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)

![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
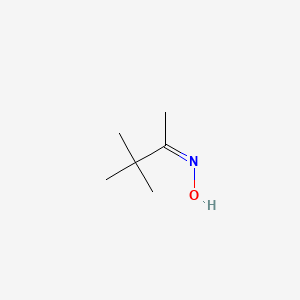
![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)

